Sodium 4-Fluorophenylacetate (CAS 178666-56-3) in Advanced Drug Development and Biocatalysis: A Technical Guide
Sodium 4-Fluorophenylacetate (CAS 178666-56-3) in Advanced Drug Development and Biocatalysis: A Technical Guide
Executive Summary
Sodium 4-fluorophenylacetate (CAS 178666-56-3) is the highly water-soluble carboxylate salt of 4-fluorophenylacetic acid. In modern medicinal chemistry, the strategic placement of a para-fluorine atom on a phenylacetic acid scaffold imparts enhanced metabolic stability, lipophilicity, and altered pKa to downstream active pharmaceutical ingredients (APIs)[1]. By utilizing the sodium salt rather than the free acid, chemists and bioengineers gain significant thermodynamic and kinetic advantages in aqueous-phase synthesis, green chemistry workflows, and whole-cell biocatalysis.
Physicochemical Profile and Causality in Form Selection
The free acid form of this compound (CAS 405-50-5) exhibits limited solubility in water, traditionally necessitating organic co-solvents like DMSO or methanol to achieve homogeneous reaction mixtures[2]. In contrast, the sodium salt dissociates completely in aqueous media.
Causality for Selection: The transition to the sodium salt is not merely a formulation preference; it is a mechanistic necessity for specific advanced workflows. In biocatalysis, high concentrations of organic solvents denature delicate enzymes; the sodium salt provides immediate aqueous bioavailability. In synthetic chemistry, it enables purely aqueous transition-metal catalysis and eliminates the need for exogenous bases during initial carboxylate activation, thereby streamlining purification.
Table 1: Key Physicochemical and Hazard Properties
| Property | Value / Description |
| CAS Number | 178666-56-3[3] |
| Molecular Formula | C8H6FNaO2[3] |
| Molecular Weight | 176.12 g/mol |
| Appearance | White to off-white crystalline solid[2] |
| Solubility | Highly soluble in water; soluble in polar protic solvents |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[3] |
Applications in Pharmaceutical Synthesis
The 4-fluorophenyl moiety is a privileged structure. The incorporation of fluorine blocks unwanted metabolic oxidation (such as hydroxylation by CYP450 enzymes) at the para-position, extending the biological half-life of the resulting drug[1].
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Analgesics and NSAIDs: It serves as a fundamental precursor for fluorinated non-steroidal anti-inflammatory drugs, mimicking the structural profile of flurbiprofen analogs and enhancing target binding affinity[2][4].
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Antiviral Agents: The scaffold is utilized in the synthesis of human CCR5 receptor antagonists, which are critical targets in the development of anti-HIV-1 therapies[1].
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Kinase Inhibitors: Derivatives of 4-fluorophenylacetate have been successfully employed in the synthesis of 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines. These compounds act as potent, sub-nanomolar nonnucleoside inhibitors of adenosine kinase (AK), modulating pain pathways in the central nervous system[5].
Biocatalysis and Microbial Metabolism
Organofluorines are notoriously recalcitrant to biodegradation due to the extreme thermodynamic stability of the C-F bond. However, specific microbial pathways have evolved to process these xenobiotics without direct defluorination.
Certain Pseudomonas strains possess the enzymatic machinery to metabolize 4-fluorophenylacetate. Instead of cleaving the C-F bond directly, the aromatic ring is cleaved, funneling the molecule into the synthesis of 3-fluorohex-3-enedioate and ultimately 2-fluorosuccinate[6][7]. This unique metabolic routing is an invaluable biocatalytic tool for generating complex, chiral fluorinated aliphatic building blocks from simple aromatic precursors.
Fig 1. Application pathways of Sodium 4-fluorophenylacetate in synthesis and biocatalysis.
Validated Experimental Protocols
Protocol A: Aqueous Amide Bioconjugation (Self-Validating System)
Objective: Synthesize a fluorinated amide API intermediate using water-soluble carbodiimide chemistry. Causality: Using the sodium salt avoids the addition of exogenous organic bases (like DIPEA) that can complicate the purification of polar intermediates. Sulfo-NHS is utilized to stabilize the highly reactive O-acylisourea intermediate against rapid hydrolysis in water.
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Preparation: Dissolve 10 mmol of Sodium 4-fluorophenylacetate in 20 mL of 0.1 M MES buffer (pH 6.0).
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Activation: Add 12 mmol of EDC·HCl and 12 mmol of Sulfo-NHS. Stir at room temperature for 30 minutes.
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Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The disappearance of the starting mass and the presence of the Sulfo-NHS ester mass confirms successful activation. Do not proceed to step 3 until activation is >95%.
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Coupling: Adjust the pH to 7.5 using 1 M NaOH. Add 10.5 mmol of the target primary amine. Stir for 4 hours at room temperature.
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Isolation: Acidify the reaction mixture to pH 3.0 with 1 M HCl to precipitate the fluorinated amide. Filter, wash with cold water, and dry under vacuum.
Protocol B: Whole-Cell Biotransformation and 19F-NMR Tracking
Objective: Generate 2-fluorosuccinate via Pseudomonas sp. mediated ring cleavage[6]. Causality: Whole-cell systems are strictly required here because the multi-enzyme cascade for aromatic ring cleavage requires continuous cofactor recycling (NADH/NAD+), which is thermodynamically difficult and expensive to sustain in vitro with isolated enzymes.
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Cell Culturing: Grow the target Pseudomonas strain in a minimal salt medium supplemented with 5 mM glucose until the OD600 reaches 1.2.
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Substrate Feeding: Spike the culture with a sterile aqueous solution of Sodium 4-fluorophenylacetate to a final concentration of 2 mM.
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Causality: The sodium salt ensures immediate bioavailability without the cellular toxicity associated with organic carrier solvents like DMSO.
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Incubation: Incubate at 30°C with 200 rpm shaking for 48 hours.
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Metabolite Tracking (Self-Validating): Centrifuge 1 mL aliquots every 12 hours. Mix the supernatant with 10% D2O containing trifluoroacetic acid (TFA) as an internal standard.
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Analysis: Acquire 19F-NMR spectra. The disappearance of the aromatic fluorine signal (approx. -115 ppm) and the emergence of upfield aliphatic fluorine signals confirm enzymatic ring cleavage. A constant integration ratio relative to the TFA standard validates that the fluorine is retained in the molecule and not lost as free fluoride.
Safety and Handling
Sodium 4-fluorophenylacetate is a biologically active intermediate and a known irritant.
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Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].
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PPE: Nitrile gloves, chemical safety goggles, and a laboratory coat are mandatory.
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Engineering Controls: Handle powders exclusively in a certified chemical fume hood to prevent the inhalation of fine dust particles[3]. Keep away from strong oxidizing agents and store in a cool, dry environment.
References
- SynQuest Labs. "Sodium 4-fluorophenylacetate Safety Data Sheet.
- NBInno. "The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis." NBInno.
- Multichem Exports. "4-Fluorophenylacetic acid." Multichem Exports.
- Chem-Impex. "4-Fluorophenylacetic acid." Chem-Impex.
- DTU. "Synthetic Fluorine Metabolism Expanding the Boundaries of Microbial Biochemistry for Organofluorine Biosynthesis." Technical University of Denmark.
- DTU.
- ACS Publications. "5,6,7-Trisubstituted 4-Aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase." Journal of Medicinal Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Fluorophenylacetic acid Exporter | 4-Fluorophenylacetic acid Exporting Company | 4-Fluorophenylacetic acid International Distributor [multichemexports.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
